N-({[2,3'-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2,3’-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide is a complex organic compound that features a bipyridine moiety linked to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 3-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
Attachment of the Methyl Group: The bipyridine intermediate is then reacted with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.
Synthesis of the Phenoxyacetamide: The phenoxyacetamide part is synthesized by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the bipyridine intermediate with the phenoxyacetamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bipyridine moiety can undergo oxidation reactions, often forming N-oxides.
Reduction: Reduction of the bipyridine can lead to the formation of dihydrobipyridine derivatives.
Substitution: The phenoxyacetamide part can undergo nucleophilic substitution reactions, particularly at the acetamide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives of the bipyridine moiety.
Reduction: Dihydrobipyridine derivatives.
Substitution: Substituted phenoxyacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-({[2,3’-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide can be used as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalysis.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. For instance, as a ligand in coordination chemistry, it would coordinate to metal centers through the nitrogen atoms of the bipyridine moiety, potentially altering the electronic properties of the metal center and influencing catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound used extensively as a ligand in coordination chemistry.
Phenoxyacetic Acid: A related compound with a phenoxy group attached to an acetic acid moiety, used in herbicides.
N-Phenylacetamide: A simpler acetamide derivative used in various chemical applications.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide is unique due to its combination of a bipyridine moiety with a phenoxyacetamide structure, which can provide distinct electronic and steric properties, making it a versatile compound for various applications in chemistry and materials science.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-6-2-3-9-18(15)25-14-19(24)23-13-17-8-5-11-22-20(17)16-7-4-10-21-12-16/h2-12H,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDNVZAKZXPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.